Dihydroartemisinin Glucuronide

Description

Properties

Molecular Formula |

C21H32O11 |

|---|---|

Molecular Weight |

460.5 g/mol |

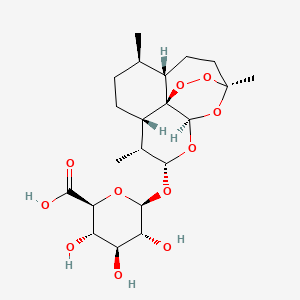

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12+,13+,14-,15+,17+,18+,19-,20+,21-/m1/s1 |

InChI Key |

ZPXMEOGHWWIMAF-NUVCKGRJSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Use of Glucuronate Intermediates

The most common synthetic route employs activated glucuronate derivatives, such as imidate or ester intermediates, which facilitate glycosylation with the DHA molecule. These intermediates are prepared from glucuronic acid or its lactone form, which is commercially available or synthesized via oxidation of glucose derivatives.

Preparation of Glucuronide Intermediates

- Starting Material : D-glucurono-6,3-lactone (also known as glucurone) is the primary precursor.

- Anomeric Activation : The lactone is converted into anomeric hydroxy or imidate derivatives, which serve as glycosyl donors.

- Protection of Hydroxyl Groups : Protecting groups such as benzyl or allyl ethers are introduced to prevent side reactions during glycosylation.

Glycosylation of Dihydroartemisinin

- Method : The glycosyl donor (activated glucuronate derivative) reacts with DHA under specific conditions.

- Catalysts : Silver salts (e.g., Ag2CO3), mercury(II) cyanide (Hg(CN)2), or cadmium carbonate (CdCO3) are used to facilitate the coupling.

- Solvents : Benzene, toluene, or quinoline are typical solvents, often with molecular sieves to remove water and drive the reaction forward.

- Reaction Conditions : Elevated temperatures and anhydrous conditions are maintained to promote coupling efficiency.

Specific Preparation Procedures

Notable Research Findings

- Efficient Synthesis : The use of anomeric hydroxy and imidate glucuronate intermediates has significantly improved the yield and stereoselectivity of DHA glucuronide synthesis.

- Structural Confirmation : Comparative analysis with natural human metabolites confirms the predominant formation of the 12α-epimer of DHA glucuronide.

- Method Optimization : Variations in catalysts and solvents have been explored to optimize stereoselectivity and yield, with silver carbonate being particularly effective in promoting β-glucuronide formation.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Table 1: Key Synthetic Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Major Human Metabolite | 12α,1'β-DHA-Glu | |

| V<sub>max</sub> (UGT1A9) | ||

| K<sub>m</sub> (UGT1A9) |

Metabolic Pathways and Reactivity

DHA-Glu formation dominates DHA metabolism, with minimal cytochrome P450 or sulfation involvement :

-

Auto-Induction : Repeated DHA dosing increases phase II metabolic capability (1.5–1.7-fold AUC ratio of DHA-Glu/DHA), suggesting enzyme induction .

-

Non-Enzymatic Isomerization : DHA-Glu undergoes iron-mediated isomerization in urine to form a tetrahydrofuran derivative , complicating metabolite profiling .

Table 2: Pharmacokinetic Changes After Repeated DHA Doses

| Parameter | Fold Change (90% CI) | Significance |

|---|---|---|

| DHA AUC Reduction | 1.5–1.7 | |

| DHA-Glu Stability | No significant change |

Stability and Degradation

DHA-Glu exhibits pH-dependent reactivity:

-

Base-Catalyzed Elimination : Strong alkaline conditions promote β-elimination, forming dehydro-DHA derivatives .

-

Acyl Migration : While less pronounced than acyl glucuronides, DHA-Glu may undergo pH-sensitive rearrangements, particularly in urine .

Stereochemical and Conformational Analysis

-

Anomer Preference : The α-DHA anomer dominates in vivo (93% protein-bound form), influencing glucuronidation efficiency and metabolite stability .

-

Ring D Conformation : Acetate protection during synthesis reduces yields (<10%) compared to isobutyrate, highlighting steric and electronic challenges .

Pharmacological Implications

-

UGT Polymorphism : Variants in UGT1A9 (I399C>T) and UGT2B7 (802C>T) show no significant impact on DHA-Glu pharmacokinetics in Chinese populations .

-

Bioactivity : DHA-Glu itself lacks antimalarial activity but serves as a biomarker for DHA exposure and auto-induction dynamics .

Key Research Findings

-

DHA-Glu’s synthesis and stability are tightly linked to stereochemical control, UGT enzyme kinetics, and non-enzymatic degradation pathways.

-

Auto-induction of UGTs after repeated DHA doses suggests dose regimen adjustments may optimize bioavailability .

This synthesis of chemical and metabolic data underscores DHA-Glu’s complex reactivity, informing both therapeutic use and analytical methodologies in antimalarial research.

Scientific Research Applications

Pharmacokinetics and Metabolism

Dihydroartemisinin glucuronide is primarily formed through the glucuronidation of dihydroartemisinin by UDP-glucuronosyltransferases (UGTs) in the liver. This metabolic pathway is crucial for the elimination of the drug and its metabolites from the body. Studies have shown that the major urinary metabolite of dihydroartemisinin is this compound, which indicates its significance in the pharmacokinetic profile of artemisinin derivatives .

Therapeutic Efficacy

This compound has been investigated for its therapeutic properties, particularly in the context of malaria treatment. Research indicates that this compound retains antimalarial activity, contributing to the overall efficacy of artemisinin-based combination therapies (ACTs). In vivo studies have demonstrated that dihydroartemisinin and its glucuronide metabolite exhibit synergistic effects when combined with other antimalarial agents .

Analytical Techniques for Quantification

The quantification of this compound in biological samples is essential for understanding its pharmacokinetics and therapeutic effects. High-performance liquid chromatography-mass spectrometry (HPLC-MS) has been employed to analyze urine samples from patients treated with artesunate, revealing this compound as a major metabolite . Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for simultaneous quantification of artesunate and its metabolites, including this compound in human plasma .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Case Study 1 : A study involving Vietnamese adults with falciparum malaria showed that patients receiving intravenous artesunate predominantly excreted this compound. The variability in the metabolite's concentration highlighted the need for personalized dosing strategies based on metabolic profiles .

- Case Study 2 : In another investigation, researchers assessed the impact of malaria infection on hepatic clearance of dihydroartemisinin and its glucuronide form. The findings suggested that malaria can impair biliary clearance, affecting the overall metabolism and efficacy of treatment regimens involving artemisinin derivatives .

Implications for Drug Development

The understanding of this compound's role in metabolism and therapeutic efficacy has implications for drug development:

- Enhanced Formulations : Knowledge about its pharmacokinetics can guide the design of new formulations aimed at improving bioavailability and therapeutic outcomes.

- Resistance Monitoring : As resistance to artemisinin derivatives emerges, monitoring levels of this compound could serve as a biomarker for treatment efficacy and help inform future therapeutic strategies.

Mechanism of Action

Dihydroartemisinin Glucuronide exerts its effects through the following mechanisms:

Molecular Targets: The primary target is the malaria parasite Plasmodium falciparum.

Pathways Involved: The endoperoxide bridge in dihydroartemisinin is cleaved by iron, producing free radicals that damage the parasite’s cellular components, ultimately leading to its death.

Comparison with Similar Compounds

Table 1: Stability Comparison of Glucuronides

Enzymatic Formation and Isoform Specificity

UGT isoforms involved in DHA-Glu synthesis differ from those metabolizing other glucuronides:

Table 2: UGT Isoform Specificity

| Compound | Major UGT Isoforms | Tissue Localization |

|---|---|---|

| DHA-Glu | 1A9, 2B7 | Liver, GI tract |

| Estradiol-17β-glucuronide | 1A1, 1A3 | Liver |

| O-Desmethylangolensin (O-DMA) glucuronide | 1A10 | Intestine |

Pharmacokinetic Profiles

DHA-Glu’s pharmacokinetics contrast with other glucuronides due to rapid metabolism and auto-induction:

- DHA-Glu : Plasma concentrations peak at 1.5 hours post-dose in humans, with significant auto-induction observed after repeated dosing .

- Quercetin 3-O-β-glucuronide : Exhibits delayed absorption (Tmax = 4 hours) and higher bioavailability compared to quercetin aglycone in rats .

- Acyl glucuronides : Prolonged systemic exposure due to enterohepatic recirculation .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying dihydroartemisinin glucuronide and its parent compound in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) or optimized reversed-phase columns to retain polar glucuronides. Avoid hydrolysis for intact metabolite detection, as demonstrated for dopamine glucuronide in brain microdialysates . For urine, consider β-glucuronidase hydrolysis (e.g., 50 kU/mL in pH 5.0–6.0 buffer at 37°C) followed by derivatization for GC-MS analysis, ensuring correction for urinary creatinine to minimize inter-individual variability .

Q. How can researchers synthesize and characterize this compound for in vitro studies?

- Methodology : Synthesize glucuronides using UGT enzyme-rich systems (e.g., liver microsomes or recombinant UGT isoforms like UGT1A1/1A7). Characterize via NMR for structural confirmation and LC-MS/MS for purity (>95%). Reference the synthesis of SN-38 glucuronide, where UGT1A1 catalyzes glucuronidation of the hydroxyl group on SN-38 .

Q. What experimental design factors are critical in pharmacokinetic studies of this compound?

- Key Considerations :

- Account for CYP enzyme polymorphisms (e.g., CYP2B6/CYP3A4), which influence parent drug metabolism and glucuronide formation.

- Normalize urinary metabolite concentrations to creatinine levels to reduce variability .

- Use longitudinal sampling (e.g., 0–72 hours post-dose) to capture glucuronide accumulation and clearance patterns, as seen in diazepam studies .

Advanced Research Questions

Q. How can contradictory data on the antimalarial activity of this compound be resolved?

- Approach : Compare log P values (lipophilicity) and in vitro activity assays. For example, hydroxylated arteether glucuronides retained moderate antimalarial activity (IC50 ~89 ng/mL) despite reduced lipophilicity, suggesting partial retention of endoperoxide bioactivity . Use isothermal titration calorimetry to assess binding affinity to heme targets, and correlate with in vivo efficacy in rodent malaria models.

Q. What strategies optimize β-glucuronidase hydrolysis for this compound quantification without degrading labile metabolites?

- Optimization : Test enzyme sources (e.g., Patella vulgata vs. E. coli) and buffer conditions (pH 4.5–6.5) using a Design of Experiments (DoE) approach. For example, hydrolysis efficiency for morphine glucuronide improved with 2-hour incubation at 37°C in pH 5.0 buffer . Validate recovery rates via spiked matrix controls and parallel analysis of intact glucuronides by LC-MS/MS .

Q. How do UGT isoforms and genetic polymorphisms influence dihydroartemisinin glucuronidation kinetics?

- Methodology : Screen recombinant UGT isoforms (e.g., UGT1A1, 1A9, 2B7) using Michaelis-Menten kinetics . For population variability, genotype human hepatocytes for UGT1A1*28 alleles (associated with reduced SN-38 glucuronidation) and correlate with glucuronide formation rates .

Q. What Bayesian or computational approaches can resolve flux discrepancies in hepatic glucuronide metabolism?

- Data Analysis : Apply Markov Chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis contributions from ²H-glucose tracer data, as done for ²H-glucuronide enrichment studies . Use ANOVA to test hormonal effects (e.g., epinephrine) on glucuronide efflux, referencing p-nitrophenyl glucuronide flux inhibition in perfused rat livers .

Methodological Challenges & Solutions

Q. Why might in vitro glucuronide activity differ from in vivo observations, and how can this be addressed?

- Resolution : In vitro systems lack enterohepatic recirculation and tissue-specific transporters (e.g., MRP2). Use perfused liver models or transgenic mice expressing human UGTs/OATPs to bridge the gap. For example, equol glucuronide detected in human plasma but not in endothelial cell models highlights matrix-specific metabolism .

Q. How can researchers differentiate acyl vs. phenolic glucuronides of dihydroartemisinin analytically?

- Technique : Employ acidic hydrolysis (e.g., 0.1% formic acid) to selectively cleave acyl glucuronides, as shown for AR-67 lactone glucuronide . Confirm via MS/MS fragmentation patterns: phenolic glucuronides show neutral loss of 176 Da (glucuronic acid), while acyl forms exhibit parent ion stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.